molecular formula C19H22N6O3 B2657423 8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-63-6

8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2657423
CAS RN: 923128-63-6
M. Wt: 382.424
InChI Key: BOXVOEBSMCPYPM-UHFFFAOYSA-N
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Description

8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is related to a broad category of chemicals known for their versatile applications in scientific research, particularly in the synthesis of novel compounds with potential biological activities. For instance, derivatives of 7,8-polymethylenepurine, which share structural similarities with the specified compound, have been synthesized and evaluated for their antiviral and antihypertensive activities. This indicates the potential for such compounds to serve as precursors in the development of therapeutics targeting specific diseases (Nilov et al., 1995).

Antidepressant and Anxiolytic-like Activity

Further research has explored the structure-activity relationships and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing compounds with promising antidepressant and anxiolytic-like activities. These findings underscore the therapeutic potential of imidazo[2,1-f]purine derivatives in treating mood disorders, highlighting the compound's relevance in medicinal chemistry (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

A range of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has been synthesized and biologically evaluated, showing significant receptor affinity and inhibitory potencies for phosphodiesterases. This research contributes to the understanding of the structural features responsible for receptor and enzyme activity, potentially guiding the development of new therapeutic agents (Zagórska et al., 2016).

Molecular Modeling and Interaction Analysis

Quantitative investigations on intermolecular interactions present in related compounds offer insight into the anisotropic distribution of interaction energies, such as coulombic and dispersion energies along different directions. This analysis is critical for the design of new materials, providing a foundation for understanding how this class of molecules may be applied in various scientific and technological fields (Shukla et al., 2020).

properties

IUPAC Name

6-[2-(2-ethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-4-28-14-8-6-5-7-13(14)20-9-10-24-12(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXVOEBSMCPYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41334221

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